QSY21 succinimidyl ester
Description
Evolution of Non-Fluorescent Quenchers in Advanced Biomedical Research
The development of fluorescent probes has revolutionized biomedical research, enabling the sensitive detection and imaging of biological molecules and processes. bocascientific.com A key component in many of these technologies is the concept of fluorescence quenching, where the emission of a fluorescent molecule (a fluorophore) is suppressed by another molecule, the quencher. aatbio.com This process is fundamental to techniques like Fluorescence Resonance Energy Transfer (FRET), which allows for the study of molecular interactions. biosearchtech.com
Initially, fluorescent molecules were used as quenchers. However, these fluorescent quenchers can have their own emission, leading to background signals that can complicate data interpretation. This led to the development of non-fluorescent quenchers, also known as dark quenchers. chemeurope.com Dark quenchers absorb the energy from the excited fluorophore but dissipate it as heat rather than light, resulting in a lower background and a higher signal-to-noise ratio. aatbio.comglenresearch.com This characteristic makes them highly advantageous for a variety of applications, including quantitative real-time polymerase chain reaction (qPCR) and in vivo imaging. biosearchtech.com
The evolution of non-fluorescent quenchers has seen the development of various classes of molecules. An early example is Dabcyl, which is effective for quenching fluorophores that emit in the blue to green region of the spectrum. glenresearch.com However, its spectral overlap with some common dyes was not ideal. glenresearch.com This spurred the creation of new quenchers with broader absorption spectra. The Black Hole Quencher™ (BHQ™) dyes, for instance, can quench fluorescence across the entire visible spectrum. biosearchtech.combiosearchtech.com More recently, quenchers for the near-infrared (NIR) region have been developed, which is particularly useful for in vivo imaging due to the deeper tissue penetration of NIR light. nih.gov The continuous development of novel non-fluorescent quenchers with improved spectral properties and quenching efficiencies remains an active area of research, driving advancements in molecular diagnostics and biomedical imaging. nih.govresearchgate.net
Non-fluorescent quenchers operate through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. biosearchtech.comchemeurope.com
FRET requires the emission spectrum of the donor fluorophore to overlap with the absorption spectrum of the acceptor quencher. The two molecules must also be in close proximity and have the correct orientation for energy transfer to occur. biosearchtech.com
Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chemeurope.com This mechanism is often driven by hydrophobic interactions between the two molecules. biosearchtech.com
The ability of dark quenchers to utilize both mechanisms contributes to their high quenching efficiency and the improved signal-to-noise ratio in assays. aatbio.com
The Role of Succinimidyl Esters in Precision Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is fundamental to creating the advanced molecular probes used in biomedical research. sigmaaldrich.com One of the most widely used and effective methods for attaching labels like fluorophores and quenchers to biomolecules involves the use of succinimidyl esters (SE). bocascientific.comaatbio.com
Succinimidyl esters are highly reactive towards primary amines, which are readily available on biomolecules, particularly at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. aatbio.com The reaction between a succinimidyl ester and an amine group forms a stable amide bond, which is as robust as the peptide bonds found naturally in proteins. bocascientific.com This stability is crucial for creating reliable and long-lasting bioconjugates for various research applications. aatbio.com
The key advantages of using succinimidyl esters in bioconjugation include:
High Selectivity: They show good reactivity and selectivity with aliphatic amines. uevora.pt
Stable Bond Formation: The resulting amide bond is very stable. bocascientific.comthermofisher.com
Versatility: They can be used to label a wide range of biomolecules, including proteins, amine-modified oligonucleotides, and other amine-containing compounds. axispharm.commedchemexpress.com
Controlled Reaction Conditions: The labeling reaction can typically be performed under mild conditions, often at room temperature and at a pH between 7.5 and 8.5. bocascientific.comuevora.pt
While succinimidyl esters are highly effective, the conjugation process can be influenced by several factors. For instance, the hydrolysis of the ester group can compete with the desired amidation reaction in aqueous solutions, potentially reducing the efficiency of the coupling. nih.gov Additionally, some succinimidyl esters have poor water solubility, which may require the use of organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to dissolve the reactive dye before conjugation. uevora.ptthermofisher.com To address this, more water-soluble versions, such as sulfosuccinimidyl esters, have been developed. uevora.pt
Despite these considerations, the reliability and efficiency of succinimidyl ester chemistry have made it a cornerstone of bioconjugation, enabling the precise attachment of a vast array of functional molecules to biological targets. nih.gov
Overview of QSY21 Succinimidyl Ester as a Long-Wavelength Dark Quencher in Research
QSY21 succinimidyl ester is a non-fluorescent, or "dark," quencher that has become a valuable tool in biomedical research. chemicalbook.com It is characterized by its broad and intense absorption in the long-wavelength region of the spectrum, with an absorption maximum around 661 nm. thermofisher.comaatbio.com This property makes it an excellent acceptor for fluorophores that emit in the far-red and near-infrared regions, such as Cy5 and Alexa Fluor 647. aatbio.comaatbio.com
As a diarylrhodamine-based chromophore, QSY21 is essentially non-fluorescent, meaning it does not emit its own light upon absorbing energy. thermofisher.com This lack of native fluorescence is a significant advantage as it minimizes background signal and enhances the sensitivity of assays. biosearchtech.com The energy it absorbs from a donor fluorophore is dissipated primarily as heat. aatbio.com
The succinimidyl ester functional group allows for the covalent attachment of the QSY21 quencher to primary amines on biomolecules like proteins and amine-modified nucleic acids. axispharm.commedchemexpress.com This creates stable bioconjugates that are essential for various FRET-based applications. aatbio.comchemicalbook.com
Key research applications of QSY21 succinimidyl ester include:
FRET Assays: Its primary use is as an acceptor in FRET-based probes to study molecular interactions and enzyme activity. axispharm.comresearchgate.net
Molecular Probes: It is used to create quenched probes for molecular imaging and diagnostics. axispharm.comnih.gov
Oligonucleotide Labeling: It can be incorporated into oligonucleotide probes for applications like real-time PCR. biosyn.com
Physicochemical Properties of QSY21 Succinimidyl Ester
| Property | Value |
|---|---|
| Molecular Formula | C45H39ClN4O7S nih.gov |
| Molecular Weight | 815.3 g/mol nih.gov |
| Maximum Absorption (λmax) | ~661 nm thermofisher.comaatbio.com |
| Quenching Range | 590-720 nm biosyn.com |
| Extinction Coefficient | ~89,000 cm⁻¹M⁻¹ biosyn.com |
| Solubility | Soluble in DMSO aatbio.com |
This table is interactive. Click on the headers to sort.
The combination of its long-wavelength absorption, lack of fluorescence, and ability to be easily conjugated to biomolecules makes QSY21 succinimidyl ester a powerful reagent for developing sophisticated molecular probes for a wide range of research applications. axispharm.comchemicalbook.com
Properties
Molecular Formula |
C45H39ClN4O7S |
|---|---|
Molecular Weight |
815.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate;chloride |
InChI |
InChI=1S/C45H39N4O7S.ClH/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47;/h1-16,23-24,29H,17-22,25-28H2;1H/q+1;/p-1 |
InChI Key |
MTVVRWVOXZSVBW-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9.[Cl-] |
Origin of Product |
United States |
Synthesis Methodologies for Qsy21 Succinimidyl Ester and Its Conjugates
Chemical Pathways for Carboxylic Acid Succinimidyl Ester Formationd-nb.info
The synthesis of a succinimidyl ester from a carboxylic acid is a foundational technique in bioconjugation chemistry. thieme-connect.com These active esters exhibit favorable reactivity and relative stability, making them some of the most widely used chemical reagents for linking molecules. chemicalbook.com
Reaction of N-Hydroxysuccinimide with Carboxylic Acidsd-nb.infowikipedia.orgorganic-chemistry.org
The core of succinimidyl ester formation lies in the reaction between a carboxylic acid and N-Hydroxysuccinimide (NHS). chemicalbook.com NHS is a reagent used to prepare active esters that are susceptible to nucleophilic attack by primary amines. fiveable.me The direct reaction between a carboxylic acid and NHS is generally inefficient. Therefore, the carboxylic acid group is typically "activated" first to facilitate the reaction.
A common and widely used method involves a coupling agent, such as a carbodiimide (B86325). Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added to a mixture of the carboxylic acid and NHS in an anhydrous solvent. wikipedia.org The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily reacts with N-Hydroxysuccinimide to form the more stable NHS ester, releasing a urea (B33335) byproduct. wikipedia.orgfiveable.me The resulting succinimidyl ester is stable enough to be purified and stored at low temperatures but is highly reactive toward primary amines, with which it forms stable amide bonds. chemicalbook.comwikipedia.org
More recent strategies have also emerged, such as using a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to mediate the esterification, avoiding the use of carbodiimides. organic-chemistry.org
Optimization of Reaction Conditions and Reagents for Esterificationd-nb.info
Optimizing the conditions for esterification and subsequent conjugation is critical to maximize the yield and purity of the final product. Several factors are meticulously controlled during the process. tandfonline.com
The reaction to form the NHS ester is typically performed in anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prevent premature hydrolysis of the reactive ester. lumiprobe.com For the subsequent conjugation of the NHS ester to a biomolecule containing a primary amine, the pH of the reaction buffer is the most critical factor. lumiprobe.com An optimal pH range of 8.3-8.5 is recommended. lumiprobe.com At a lower pH, the target amino group is protonated and thus non-nucleophilic, preventing the reaction. Conversely, at a pH higher than optimal, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired conjugation reaction and lowers the yield. lumiprobe.com
Other parameters such as reactant concentrations, reaction time, and temperature are also carefully screened and adjusted to enhance the efficiency of the labeling process. tandfonline.commdpi.com
| Parameter | Optimal Condition/Consideration | Rationale |
| pH (for conjugation) | 8.3 - 8.5 | Balances amine reactivity with NHS ester stability, minimizing hydrolysis. lumiprobe.com |
| Solvent | Anhydrous DMSO or DMF | Ensures solubility of the NHS ester and prevents premature hydrolysis. lumiprobe.com |
| Coupling Agents | EDC, DCC | Activates the carboxylic acid for efficient reaction with NHS. wikipedia.org |
| Temperature | Room temperature (for conjugation) | Provides sufficient energy for the reaction without significantly increasing the rate of hydrolysis. |
| Reactant Concentration | Varies; must be optimized | Sufficient concentration is needed to drive the reaction forward efficiently. tandfonline.comgenecopoeia.com |
This interactive table summarizes key conditions for optimizing NHS ester conjugation reactions.
Targeted Incorporation of the QSY21 Carboxylic Acid Moietyaxispharm.comaatbio.comnih.gov
The general principles of NHS ester formation are directly applied to synthesize QSY21 succinimidyl ester from its precursor, QSY21 carboxylic acid. thno.org QSY21 is a dark quencher with a broad absorption spectrum (approximately 580-680 nm), making it an effective acceptor for a variety of fluorophores, including Cy5 and Alexa Fluor 647, in FRET-based assays. axispharm.comthermofisher.comaatbio.com
The synthesis involves activating the carboxylic acid group of the QSY21 molecule and reacting it with NHS, typically using a carbodiimide coupling agent as described previously. The resulting QSY21 NHS ester is an amine-reactive reagent specifically designed for bioconjugation. axispharm.comchemicalbook.com It readily reacts with primary amino groups (-NH2) found on proteins (e.g., on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules. aatbio.commedchemexpress.com This reaction forms a stable, covalent amide bond, thus incorporating the QSY21 quencher moiety into the target molecule. axispharm.comaatbio.com This targeted incorporation is the fundamental step for creating quenched fluorescent probes and other specific diagnostic and research tools. nih.govrsc.org
Analytical Approaches for Purity Assessment of Synthesized QSY21 Succinimidyl Esternih.gov
Ensuring the purity of synthesized QSY21 succinimidyl ester is paramount, as impurities can lead to failed or suboptimal conjugation reactions. d-nb.info The primary concern with NHS esters is their susceptibility to hydrolysis, which breaks the ester bond to yield the original carboxylic acid and free N-Hydroxysuccinimide. nih.govrsc.org Therefore, quality control methods often focus on detecting and quantifying these degradation products.
A robust and sensitive method for assessing the purity of NHS esters involves Hydrophilic Interaction Chromatography (HILIC). d-nb.inforsc.org This technique can be used to quantify the amount of free NHS or its more hydrophilic counterpart, sulfo-NHS, in a sample. rsc.org Since NHS is a constant degradation product for all NHS esters, this method is universal and avoids the need to develop specific analytical protocols for each new ester compound. d-nb.info The presence of free NHS is a direct indicator of reagent impurity or degradation from exposure to moisture. rsc.org
Other analytical methods are also employed. Spectrophotometric assays can be used, although they may be susceptible to interference from pre-existing NHS in the sample. nih.gov High-Performance Liquid Chromatography (HPLC) is another common technique used to separate the pure NHS ester from the unreacted starting carboxylic acid and any hydrolyzed byproducts. nih.gov Following conjugation, purification methods such as gel filtration or ethanol (B145695) precipitation are used to separate the labeled biomolecule from organic impurities like unreacted NHS ester, free NHS, and the hydrolyzed QSY21 carboxylic acid. lumiprobe.com
| Analytical Method | Analyte/Purpose | Principle |
| Hydrophilic Interaction Chromatography (HILIC) | Free N-Hydroxysuccinimide (NHS) | Separates and quantifies the polar NHS molecule, a universal indicator of ester hydrolysis and impurity. d-nb.inforsc.org |
| High-Performance Liquid Chromatography (HPLC) | NHS ester, carboxylic acid | Separates compounds based on their physicochemical properties, allowing for quantification of the pure ester versus impurities. nih.gov |
| Spectrophotometry | N-Hydroxysuccinimide (NHS) | Measures the absorbance of NHS at 260 nm after complete hydrolysis of the ester. nih.gov |
| Gel Filtration / Precipitation | Purified Conjugate | Separates the large, labeled biomolecule from smaller, unreacted reagents and byproducts after the conjugation reaction. lumiprobe.com |
This interactive table outlines common analytical techniques for assessing the purity of NHS esters and their conjugates.
Reactive Chemistry and Bioconjugation Principles of Qsy21 Succinimidyl Ester
Nucleophilic Acyl Substitution Mechanism with Primary Amines
The conjugation of QSY21 succinimidyl ester to biomolecules, particularly proteins and amine-modified oligonucleotides, occurs through a nucleophilic acyl substitution reaction. aatbio.comlibretexts.org This reaction specifically targets primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins. aatbio.com
The mechanism proceeds in two main steps:
Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the succinimidyl ester. This leads to the formation of a transient tetrahedral intermediate. aatbio.comlibretexts.org
Leaving Group Departure: The intermediate then collapses, and the N-hydroxysuccinimide group is expelled as a good leaving group. This results in the formation of a stable and covalent amide bond between the QSY21 molecule and the target biomolecule. aatbio.comlibretexts.org
This reaction is highly efficient and results in a robust conjugate that can withstand various experimental conditions. axispharm.comaatbio.com
Reaction Kinetics and Optimal pH Conditions for Amide Bond Formation
The rate of the aminolysis reaction is significantly influenced by the pH of the reaction medium. The reaction is most efficient under slightly alkaline conditions, typically within a pH range of 7 to 9. axispharm.comaatbio.com This is because a higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amine, thereby accelerating the reaction rate. aatbio.com
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Balances amine deprotonation and ester hydrolysis. axispharm.comaatbio.com |
| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Provides stable pH environment without competing amines. aatbio.com |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
Stability of Covalent Conjugates Formed with QSY21 Succinimidyl Ester
The amide bond formed between the QSY21 succinimidyl ester and a primary amine is exceptionally stable. axispharm.comaatbio.com This covalent linkage is resistant to hydrolysis under typical physiological conditions, ensuring the long-term integrity of the labeled biomolecule. thermofisher.combiotium.com This stability is a key advantage for applications that involve extended incubation times or harsh experimental conditions. For long-term storage, it is recommended to store the conjugates at 4°C or, for even longer stability, at -20°C in the presence of cryoprotectants like glycerol. biotium.com The addition of stabilizers such as bovine serum albumin (BSA) and antimicrobial agents like sodium azide (B81097) can further prevent denaturation and microbial growth. biotium.com
Specificity of Succinimidyl Ester Reactivity with Aliphatic Amines
Succinimidyl esters, including QSY21 succinimidyl ester, exhibit a high degree of specificity for primary aliphatic amines. aatbio.comthermofisher.com These amines, such as the one found on the side chain of lysine residues, are readily accessible on the surface of most proteins and are moderately basic, making them optimal targets for acylation at a pH of 8.0 to 9.5. aatbio.com
While reactions with other nucleophilic groups like aromatic amines, alcohols, phenols, and the imidazole (B134444) side chain of histidine can occur, they are significantly less favorable under the typical reaction conditions used for bioconjugation. aatbio.com Aromatic amines, for instance, are much weaker bases and are largely unprotonated at neutral pH, requiring more reactive reagents for efficient labeling. aatbio.com This selectivity allows for the targeted labeling of specific sites on a biomolecule, which is crucial for maintaining its biological activity and for the precise design of molecular probes. nih.gov
Mitigation Strategies for Hydrolysis and Side Reactions During Conjugation
The primary side reaction that competes with the desired aminolysis is the hydrolysis of the succinimidyl ester group. nih.govnih.gov This reaction with water leads to the formation of the corresponding carboxylic acid of the QSY21 dye, which is unreactive towards amines and thus reduces the labeling efficiency. nih.govd-nb.info The rate of hydrolysis is highly dependent on the pH, increasing significantly at more alkaline conditions. aatbio.comnih.gov
Several strategies can be employed to mitigate hydrolysis and other potential side reactions:
Fluorescence Quenching Mechanisms of Qsy21 in Advanced Probe Design
Förster Resonance Energy Transfer (FRET) as the Primary Quenching Modalitynih.govthermofisher.com
The principal mechanism by which QSY21 quenches fluorescence is Förster Resonance Energy Transfer (FRET), a non-radiative, distance-dependent process. uw.edu.placs.org In a FRET-based probe, a donor fluorophore and an acceptor, in this case, the QSY21 molecule, are placed in close proximity. When the donor is excited by light, it can transfer its excitation energy directly to the acceptor without the emission of a photon. uw.edu.pl QSY21 is an ideal acceptor because it efficiently dissipates this transferred energy as heat, possessing no native fluorescence itself. nih.govthermofisher.com This process is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for designing probes that signal changes in molecular conformation or cleavage events, which alter this distance. acs.org
Spectroscopic Overlap with Far-Red and Near-Infrared Fluorophoresnih.govthermofisher.comaatbio.com
A fundamental requirement for efficient FRET is a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor. uw.edu.plevidentscientific.com QSY21 features a broad and intense absorption spectrum in the visible and near-infrared regions, with a maximum absorption peak at approximately 661 nm. nih.govthermofisher.comaatbio.com This makes it an exceptionally well-suited quenching partner for a wide array of popular far-red and near-infrared dyes whose emission spectra align with this absorption window. medchemexpress.comlumiprobe.com The extensive spectral overlap ensures a high probability of energy transfer from the excited fluorophore to the QSY21 quencher.
The table below details the spectral properties of several common fluorophores that are effectively quenched by QSY21, illustrating the alignment of their emission maxima with QSY21's absorption peak.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|
| Fluorescein (FITC) | 495 | 518 |
| Alexa Fluor 568 | 578 | 603 |
| Alexa Fluor 594 | 590 | 617 |
| TAMRA | 565 | 580 |
| ROX | 575 | 602 |
| Texas Red | 583 | 602 |
| Alexa Fluor 633 | 632 | 647 |
| Alexa Fluor 647 | 650 | 665 |
| Cy5 | 650 | 670 |
Data sourced from references evidentscientific.com. Note that while QSY21 can quench shorter wavelength dyes like Fluorescein, its efficiency is greatest with far-red emitters like Alexa Fluor 647 and Cy5 due to superior spectral overlap. researchgate.net
Interplay of Förster Radius and Donor-Acceptor Distance in FRET Efficiencyscispace.com
The efficiency of FRET (E) is critically dependent on the distance (r) between the donor and acceptor, as described by the Förster equation:
E = R₀⁶ / (R₀⁶ + r⁶)
Here, R₀ is the Förster radius, a characteristic distance at which the FRET efficiency is 50%. acs.orgscispace.com This radius is unique for each donor-acceptor pair and is influenced by the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. uw.edu.pl The FRET efficiency is inversely proportional to the sixth power of the distance separating the donor and acceptor, meaning that even small changes in this distance can lead to significant changes in quenching. scispace.com This steep distance dependence typically confines effective FRET to a range of 10 to 100 Å. uw.edu.pl
The Förster radius (R₀) for QSY21 paired with various fluorophores is substantial, reflecting its high efficiency as a quencher. Larger R₀ values indicate that efficient quenching can occur over greater distances.
| Donor Fluorophore | Förster Radius (R₀) in Å |
|---|---|
| Alexa Fluor 568 | 56 |
| Alexa Fluor 594 | 77 |
| Alexa Fluor 647 | 69 |
Data sourced from reference edinst.com.
Theoretical Frameworks of Non-Radiative Energy Transfer (e.g., Dexter Mechanism)libretexts.org
While FRET is the dominant quenching mechanism for QSY21 in typical probe designs, it is important to understand other theoretical frameworks of non-radiative energy transfer, such as the Dexter mechanism. edinst.com The Dexter, or electron exchange, mechanism differs fundamentally from FRET. It is a short-range process, typically requiring the donor and acceptor to be in direct contact or within 10 Å, as it necessitates the overlap of their molecular orbitals to allow for the exchange of electrons. libretexts.org
In contrast to FRET's 1/r⁶ distance dependence, the efficiency of Dexter transfer decays exponentially with distance. edinst.com While FRET involves the resonant transfer of energy via dipole-dipole coupling, Dexter transfer involves the simultaneous transfer of two electrons. uw.edu.pllibretexts.org Given the typical linker lengths used to conjugate QSY21 and fluorophores to biomolecules, the distances involved usually favor the long-range FRET mechanism over the short-range Dexter mechanism. acs.orgedinst.com
Photophysical Basis of Non-Fluorescence in QSY21 Chromophoresnih.govthermofisher.com
QSY21 is classified as a diarylrhodamine chromophore. thermofisher.com Unlike their highly fluorescent rhodamine relatives, QSY dyes are engineered to be essentially non-fluorescent, with a fluorescence quantum yield of less than 0.001 in aqueous solutions. thermofisher.com This property is crucial for a dark quencher, as it minimizes background signal and maximizes the signal-to-noise ratio upon probe activation.
The absence of fluorescence in certain rhodamine derivatives can be attributed to several structural factors that promote rapid, non-radiative decay pathways from the excited state. nih.gov In some rhodamine dyes, the formation of non-fluorescent H-dimers through plane-to-plane stacking can occur, which effectively quenches fluorescence. nih.gov Furthermore, the molecular structure can be designed to include electronically excited "dark states" that provide an efficient channel for the excited energy to dissipate as vibrations (heat) rather than as photons (light). zenodo.org The specific chemical structure of the QSY21 chromophore is optimized to favor these non-radiative de-excitation pathways, ensuring it functions as a highly effective dark acceptor in FRET applications. thermofisher.com
Advanced Research Applications in Molecular Sensing and Imaging
Design and Implementation of FRET-Based Biosensors
QSY 21 succinimidyl ester is a non-fluorescent dark quencher that is instrumental in the development of sophisticated biosensors based on Förster Resonance Energy Transfer (FRET). fishersci.comthermofisher.com Its broad absorption spectrum, with a maximum around 661 nm, allows it to effectively quench the fluorescence of a wide range of donor fluorophores that emit in the red and near-infrared regions, such as Cy5, Alexa Fluor 647, and various quantum dots. fishersci.comthermofisher.comaxispharm.com The succinimidyl ester group provides a convenient method for covalently attaching the QSY 21 quencher to primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides. axispharm.comulab360.comchemicalbook.com This stable covalent linkage is crucial for the design of reliable and robust FRET-based assays. axispharm.com
FRET is a distance-dependent physical process where an excited fluorophore (the donor) non-radiatively transfers its energy to a nearby acceptor molecule (the quencher). univr.it The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. In the context of biosensor design, a donor fluorophore and a QSY 21 quencher are strategically placed on a biomolecular scaffold. In the "off" state, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. A specific biological event, such as enzyme cleavage or a conformational change upon ligand binding, increases the distance between the donor and quencher. This separation disrupts FRET, resulting in a detectable increase in the donor's fluorescence, signaling the event of interest.
Protease-Activatable Probes
QSY 21 succinimidyl ester has been integral to the creation of protease-activatable probes, which are powerful tools for studying enzyme activity in complex biological systems. google.comnih.gov These probes are designed to be "silent" or non-fluorescent until they are acted upon by a specific protease.
Quenched Activity-Based Probes (qABPs) for Enzyme Activity Profiling (e.g., Caspase-3, Legumain)
Quenched activity-based probes (qABPs) are a specialized class of protease probes that not only detect but also covalently label active enzymes. google.comacs.org This allows for both real-time imaging of enzyme activity and subsequent biochemical analysis of the labeled enzymes. A typical qABP consists of a recognition sequence for the target protease, a reactive "warhead" that forms a covalent bond with the enzyme's active site, a fluorophore, and a quencher like QSY 21. google.comnih.gov
In the design of qABPs for caspases, a family of cysteine proteases crucial for apoptosis, researchers have utilized QSY 21 to develop highly specific probes. rsc.org For instance, a qABP for caspase-3 was synthesized with a Cy5 fluorophore and a QSY 21 quencher. rsc.org The probe was designed so that the quencher is released upon covalent modification of the active caspase-3, leading to a fluorescent signal. rsc.org This approach has been used to create probes that are selective for caspase-3 over other proteases like legumain and cathepsin B. rsc.org
Similarly, qABPs targeting legumain, a cysteine protease implicated in cancer, have been developed using QSY 21. thno.org These probes often employ a peptide sequence recognized by legumain, flanked by a fluorophore and the QSY 21 quencher. Cleavage of the peptide by active legumain separates the fluorophore and quencher, resulting in fluorescence.
| Target Enzyme | Probe Components | Mechanism of Activation | Application |
| Caspase-3 | Cy5 (fluorophore), EFD peptide (recognition sequence), AOMK (warhead), QSY 21 (quencher) | Covalent modification by active caspase-3 releases the QSY 21 quencher, leading to Cy5 fluorescence. rsc.org | Real-time imaging and biochemical quantification of caspase-3 activity during apoptosis. rsc.org |
| Legumain | Quantum Dot (fluorophore), PLGVR peptide (cleavable substrate), QSY 21 (quencher) | Cleavage of the PLGVR peptide by legumain separates the quantum dot from the QSY 21 quencher, restoring fluorescence. thno.org | Detection and imaging of legumain activity in tumors. thno.org |
| Cathepsins | Photosensitizer (fluorophore), Peptide (recognition sequence), AOMK (warhead), QSY 21 (quencher) | Covalent modification by active cathepsins releases the QSY 21 quencher, activating the photosensitizer's fluorescence. nih.govresearchgate.net | Cancer detection and macrophage-targeted therapy. nih.govresearchgate.net |
Monitoring Enzyme-Mediated Signaling Pathways
Protease-activatable probes incorporating QSY 21 are valuable for dissecting complex enzyme-mediated signaling pathways. By designing probes with recognition sequences for specific proteases within a pathway, researchers can visualize when and where these enzymes become active in living cells. For example, probes have been developed to monitor the activity of caspases, which are key players in the apoptotic signaling cascade. rsc.orgyyu.edu.tr A near-infrared fluorescent probe for imaging apoptosis utilized a caspase-3 cleavable DEVD substrate conjugated to a cell-penetrating peptide, an Alexa Fluor 647 fluorophore, and a QSY 21 quencher. yyu.edu.tr In the presence of active caspase-3, the DEVD sequence is cleaved, separating the fluorophore from the quencher and leading to a significant increase in fluorescence. yyu.edu.tr This allows for the real-time monitoring of apoptosis in cell lines and even in live animals. yyu.edu.tr
Substrate Cleavage Assays for Nucleic Acid Enzymes (e.g., Deoxyribozymes)
QSY 21 succinimidyl ester is also employed in the development of substrate cleavage assays for nucleic acid enzymes, such as deoxyribozymes (DNAzymes). These assays are designed to detect the catalytic activity of these enzymes, which can be engineered to recognize and cleave specific target sequences. In a typical assay, a substrate oligonucleotide is labeled with a fluorophore and a quencher like QSY 21. The DNAzyme, upon binding to its cofactor (e.g., a metal ion), cleaves the substrate, separating the fluorophore from the quencher and producing a fluorescent signal.
For example, a DNAzyme-based sensor for mercury detection was developed where the enzyme's activity is dependent on the presence of Hg2+ ions. google.com The substrate for this DNAzyme contains a fluorophore and a quencher. In the presence of mercury, the DNAzyme cleaves the substrate, leading to an increase in fluorescence that is proportional to the amount of mercury present. google.com
Ligand-Binding and Protein-DNA Interaction Studies
The high quenching efficiency of QSY 21 makes it an excellent tool for studying ligand-binding events and protein-DNA interactions using FRET-based approaches. In these assays, a change in fluorescence signals a binding event.
For instance, to study the interaction between a protein and a specific DNA sequence, the DNA can be labeled with a donor fluorophore, while the protein is labeled with QSY 21. When the protein binds to the DNA, the donor and quencher are brought into close proximity, resulting in fluorescence quenching. Conversely, if a ligand binds to the protein and causes a conformational change that moves it away from the DNA, an increase in fluorescence would be observed.
In a study of NF-κB p50 protein-DNA interactions, researchers designed oligonucleotide duplex reporters using a Cy5.5 donor fluorophore and a QSY 21 quencher. nih.gov The donor and acceptor dyes were covalently linked to complementary oligonucleotide strands. The binding of the NF-κB p50 protein to the duplex protected it from exonuclease degradation and influenced the FRET between the donor and acceptor, providing a means to study this specific protein-DNA interaction. nih.gov
| Application | System Components | Principle |
| Ligand-Binding Assay | Receptor labeled with donor fluorophore; Ligand labeled with QSY 21 | Binding of the ligand to the receptor brings the donor and quencher together, causing a decrease in fluorescence. |
| Protein-DNA Interaction | DNA labeled with donor fluorophore; DNA-binding protein labeled with QSY 21 | The protein binding to the DNA brings the donor and quencher into proximity, leading to fluorescence quenching. nih.gov |
| Competitive Binding Assay | Labeled ligand (with QSY 21) bound to a fluorescently labeled receptor | An unlabeled competitor ligand displaces the labeled ligand, causing a decrease in FRET and an increase in fluorescence. |
Bioconjugation for Labeling of Biomolecules in Research Models
The succinimidyl ester moiety of QSY 21 makes it highly reactive towards primary amine groups, which are readily available on many biomolecules, including proteins, peptides, and amine-modified nucleic acids. axispharm.comulab360.com This reactivity allows for the straightforward and efficient labeling of these molecules for a variety of research applications. The resulting amide bond formed between QSY 21 and the biomolecule is stable, ensuring that the quencher remains attached throughout the experiment. ulab360.com
The process of bioconjugation with QSY 21 succinimidyl ester is typically carried out in an aqueous solution buffered to a slightly alkaline pH (around 8-9) to ensure the primary amines are deprotonated and thus more nucleophilic. The labeled biomolecules can then be purified from the unreacted dye.
These QSY 21-labeled biomolecules serve as essential components in the FRET-based assays described above. For example, in the creation of protease-activatable probes, a peptide containing the protease recognition sequence is first synthesized and then labeled with both a fluorophore and QSY 21 succinimidyl ester to create the final FRET probe. google.comnih.govrsc.org Similarly, for protein-DNA interaction studies, either the protein or the amine-modified DNA can be directly labeled with QSY 21 succinimidyl ester. nih.gov The ability to specifically and stably attach QSY 21 to a wide array of biomolecules is a cornerstone of its utility in advanced molecular sensing and imaging research.
Oligonucleotide and Nucleic Acid Labeling Strategies (e.g., Amine-modified oligonucleotides)
The conjugation of QSY 21 succinimidyl ester to amine-modified oligonucleotides is a widely used strategy for creating probes for nucleic acid detection and functional analysis. abpbio.comscribd.com This process involves the reaction of the NHS ester with a primary amine group that has been synthetically introduced into the DNA or RNA strand, typically at the 5' or 3' end. scribd.com The result is a stable amide linkage between the quencher and the oligonucleotide. aatbio.com
This labeling strategy is fundamental to the design of fluorogenic substrates for nucleic acid enzymes, such as deoxyribozymes (DNAzymes). In one study, doubly labeled substrates for the "8-17" DNAzyme were created. oup.com These substrates consisted of a fluorophore-labeled donor oligonucleotide and a quencher-labeled acceptor oligonucleotide. The QSY 21 quencher was specifically attached to the acceptor DNA strand via succinimidyl-ester chemistry at an amine-modified site. oup.com In the intact substrate, the fluorophore's emission is quenched by the proximate QSY 21. Upon cleavage of the substrate by the DNAzyme, the fluorophore and quencher are separated, leading to a significant increase in fluorescence signal. oup.com This "signal-on" mechanism allows for sensitive and quantitative detection of enzymatic activity. oup.com
| Probe Component | Modification | Function | Citation |
| Acceptor Oligonucleotide | Amine-modification followed by reaction with QSY 21 succinimidyl ester | Carries the quencher moiety | oup.com |
| Donor Oligonucleotide | Labeled with a fluorophore (e.g., Alexa Fluor) | Emits fluorescence upon cleavage | oup.com |
| DNAzyme ("8-17") | Unlabeled | Catalyzes the cleavage of the substrate | oup.com |
Protein and Peptide Conjugation for Functional Studies (e.g., Lysine (B10760008) residues)
QSY 21 succinimidyl ester is extensively used for labeling proteins and peptides to create activatable probes for functional studies, particularly for detecting enzyme activity. nih.govnih.gov The NHS ester readily reacts with primary amine groups found on proteins, most notably the ε-amino group of lysine residues and the α-amino group at the N-terminus. biotium.comnih.gov This reaction is typically performed in a buffer with a slightly basic pH (8.3-9.0) to ensure the amine is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester. lumiprobe.comtocris.com
This conjugation chemistry has been employed to develop probes for imaging specific proteases. For instance, an activatable near-infrared (NIR) fluorescent probe for Fibroblast Activation Protein-alpha (FAPα) was synthesized. nih.gov The probe consisted of a FAPα-specific peptide sequence (KGPGPNQC) dual-labeled with a NIR dye (Cy5.5) and the QSY 21 quencher. The QSY 21 NHS ester was conjugated to the lysine residue of the peptide. nih.gov In its intact state, the probe's fluorescence is quenched. Upon cleavage by FAPα, the Cy5.5 dye is liberated from the quencher, resulting in a strong fluorescence signal. nih.gov
Similarly, a probe for imaging matrix metalloproteinase-9 (MMP-9) activity in breast cancer was developed. nih.gov This probe involved a peptide substrate (GPVGLIGK) linked to a targeting peptide (CREKA). The QSY 21-NHS ester was reacted with the peptide to form the quenched component of the FRET pair with Cy5.5. nih.gov
| Probe Target | Peptide Sequence | Labeled Residue | Application | Citation |
| Fibroblast Activation Protein-alpha (FAPα) | KGPGPNQC | Lysine | In vivo optical imaging of FAPα activity | nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | GPVGLIGK | Lysine | Fluorescence imaging of breast tumors | nih.gov |
| Kallikrein-related peptidase 7 (KLK7) | Phenylalanine-based phosphonate | N-terminus | In vitro labeling of active KLK7 protease | rsc.org |
| Streptavidin | Lysine residues | Cellular adhesion studies | nih.gov |
Polymer Functionalization for Advanced Materials Research
The amine-reactivity of QSY 21 succinimidyl ester allows for its incorporation into polymer-based systems to create advanced functional materials. This functionalization can be achieved by reacting the NHS ester with amine groups present on a polymer backbone or on a molecule that is subsequently attached to a polymer.
In the development of polymer-tethered quenched fluorescent probes, QSY 21 NHS ester was used to functionalize peptide-based probes that were then linked to polymers. amazonaws.com For example, a peptide containing a lysine residue was first synthesized and then reacted with sulfo-QSY 21 NHS ester. This quenched peptide was subsequently conjugated to other components to create a final probe structure tethered to a polymer scaffold. amazonaws.com This approach leverages the stability and solubility characteristics of the polymer to enhance the performance of the imaging probe in biological environments.
Another study utilized QSY 21 NHS ester in the synthesis of a molecular tension probe designed to study cellular mechanics. nih.gov The probe consisted of a cyclic RGD peptide, a biotin (B1667282) group for surface attachment, and a PEG (polyethylene glycol) polymer linker. The QSY 21 NHS ester was reacted with an amine on the cRGDfK(C) peptide, which was also conjugated to the biotin-PEG-maleimide polymer. nih.gov This created a functionalized polymer conjugate capable of reporting on integrin-generated forces at the cellular level.
Integration into Nanoprobe Systems and Advanced Optical Techniques
QSY 21 succinimidyl ester is a key component in the fabrication of sophisticated nanoprobe systems designed for highly sensitive detection and imaging. Its role as a robust dark quencher is critical in activatable probes that leverage nanomaterials like gold nanorods and quantum dots.
Gold Nanorod Functionalization for Surface-Enhanced Raman Scattering (SERS) Applications
QSY 21 is utilized as a Raman reporter molecule in conjunction with gold nanorods (AuNRs) for SERS-based detection assays. thno.orgnih.gov In this application, the QSY 21 succinimidyl ester is first hydrolyzed to its carboxylic acid form. thno.orgnih.gov This amphiphilic QSY 21 carboxylic acid is then adsorbed onto the surface of the AuNRs. thno.orgnih.gov The nanorods act as SERS substrates, dramatically enhancing the Raman signal of the adsorbed QSY 21, which provides a unique spectral fingerprint for detection. thno.orgresearchgate.net
These QSY 21-coated AuNRs serve as labeling agents for the quantitative detection of target molecules, such as surface proteins on exosomes. thno.org In a study developing a miniaturized device for exosome analysis, antibodies were used to capture exosomes, which were then detected using antibody-conjugated, QSY 21-coated AuNRs. The intensity of the QSY 21 SERS signal was directly proportional to the concentration of the target protein, allowing for reliable and quantitative profiling. thno.org
Table of SERS Nanoprobe Preparation
| Step | Procedure | Purpose | Citation |
|---|---|---|---|
| 1. Hydrolysis | QSY 21 succinimidyl ester is hydrolyzed in water. | To form the amphiphilic QSY 21 carboxylic acid for adsorption. | thno.orgnih.gov |
| 2. Adsorption | QSY 21 carboxylic acid is mixed with an aqueous solution of AuNRs. | To coat the surface of the gold nanorods with the Raman reporter. | thno.orgnih.gov |
| 3. Purification | Free QSY 21 is removed via centrifugation. | To ensure the signal originates only from the AuNR-adsorbed reporter. | thno.orgnih.gov |
Hybrid Nanoprobe Systems with Quantum Dots for Activatable Imaging
QSY 21 is an ideal FRET acceptor for quantum dots (QDs) in the creation of activatable hybrid nanoprobes. nih.govumich.edu These systems are designed to remain in a "quenched" or "off" state until they encounter a specific molecular trigger, such as a protease, in a target environment like a tumor. umich.edu
One such system was developed to detect the protease legumain, which is overexpressed in many cancers. umich.edu The nanoprobe consisted of two self-assembling components:
Fluorophore Unit : Low-molecular-weight heparin (LH) modified QDs (QD-LH). umich.edu
Quencher Unit : A peptide containing a legumain-cleavable linker conjugated to the QSY 21 quencher and a low-molecular-weight protamine (LMWP) sequence. umich.edu
The positively charged protamine portion of the quencher unit electrostatically binds to the negatively charged heparin on the QD surface, bringing the QSY 21 quencher into close proximity with the QD. nih.govumich.edu This results in efficient FRET-based quenching of the QD's fluorescence. When the nanoprobe encounters legumain, the enzyme cleaves the linker, releasing the QSY 21-containing fragment. umich.eduacs.org This separation eliminates the FRET effect, "activating" the probe and restoring the strong fluorescence of the quantum dot for imaging. umich.edu A similar strategy was used to create a nanoprobe responsive to MMP-2. nih.gov
Spectroscopic and Biophysical Characterization Methodologies
Absorption Spectroscopy for Characterization of QSY21 Conjugates
Absorption spectroscopy is a fundamental technique for the characterization of QSY21 conjugates. The dye exhibits a strong and broad absorption peak in the far-red to near-infrared (NIR) region of the electromagnetic spectrum, with a maximum absorption wavelength (λmax) of approximately 661 nm. thermofisher.comaatbio.com This distinct spectral feature allows for the quantification of the dye and the determination of the degree of labeling in a conjugate.
The molar extinction coefficient of QSY21 is typically high, often exceeding 90,000 cm⁻¹M⁻¹, which contributes to its efficiency as a quencher. thermofisher.com The absorption spectrum of QSY21 conjugates is generally insensitive to pH variations in the range of 4 to 10. thermofisher.com
In practice, after conjugation of QSY21 succinimidyl ester to a biomolecule, such as a protein or an oligonucleotide, the absorption spectrum of the purified conjugate is measured. The concentration of the bound QSY21 can be determined using the Beer-Lambert law, which relates absorbance to concentration, path length, and molar extinction coefficient. For instance, in the development of an activatable near-infrared fluorescent probe, the final product, ANPFAP, which incorporates QSY21, displayed two significant absorption bands centered at 620 nm and 676 nm. nih.gov
| Property | Value | References |
| Maximum Absorption (λmax) | ~661 nm | thermofisher.comaatbio.com |
| Molar Extinction Coefficient | >90,000 cm⁻¹M⁻¹ | thermofisher.com |
| Quenching Range | 580-680 nm | axispharm.com |
| Fluorescence Quantum Yield | <0.001 (in aqueous solution) | thermofisher.com |
Fluorescence Spectrometry for Assessment of Quenching Efficiency in FRET Systems
Fluorescence spectrometry is a critical tool for evaluating the performance of QSY21 as a quencher in Förster Resonance Energy Transfer (FRET) systems. google.com FRET is a distance-dependent interaction between two chromophores, a donor fluorophore and an acceptor, where the excited state energy of the donor is non-radiatively transferred to the acceptor. QSY21, being non-fluorescent, acts as a dark quencher, dissipating the transferred energy as heat without emitting light. medchemexpress.comchemicalbook.com
The efficiency of quenching is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance and orientation between the two molecules. QSY21 is an effective quencher for a wide range of fluorophores that emit in the red and far-red regions, including Cy5, Alexa Fluor 647, and Texas Red. axispharm.com
To assess quenching efficiency, the fluorescence emission of the donor fluorophore is measured in the presence and absence of the QSY21 acceptor. A significant decrease in the donor's fluorescence intensity upon conjugation with QSY21 indicates efficient FRET and quenching. For example, in a study developing a FRET-based probe for fibroblast activation protein-alpha (FAPα), the strong fluorescence emission of the Cy5.5 donor at approximately 695 nm was effectively quenched by QSY21 in the intact probe. nih.gov Similarly, in another study, QSY21 conjugated to avidin (B1170675) derivatives was shown to quench the fluorescence of Alexa680-labeled antibodies. nih.gov
Computational Approaches in Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the interactions of QSY21 with biomolecules at an atomic level. nih.govresearchgate.net These simulations provide insights into the structural dynamics and binding mechanisms that are often difficult to obtain through experimental methods alone.
Investigation of Binding Motifs and Orientations with Biomolecules (e.g., DNA)
MD simulations have been instrumental in elucidating the binding motifs of QSY21 with DNA. plos.orgbiorxiv.org Studies have shown that QSY21 can interact with DNA through two primary binding modes. researchgate.netnih.gov In the first motif, the central xanthene ring of the QSY21 molecule stacks in parallel with a DNA base pair, while one of its 2,3-dihydro-1-indolyl side rings stacks on the adjacent base. nih.gov The second motif involves the stacking interaction being mediated solely by one of the side rings. nih.gov Ab initio quantum mechanical calculations have indicated that neither of these binding motifs is energetically favored over the other. researchgate.netnih.gov These detailed structural insights are crucial for understanding how the quencher is positioned relative to a fluorophore when tethered to a DNA strand, which directly impacts FRET efficiency.
Chromatographic Techniques for Conjugate Purification and Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are indispensable for the purification and analysis of QSY21 conjugates. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate the desired conjugate from unreacted starting materials and byproducts, as well as to confirm the identity and purity of the final product. amazonaws.comnih.gov
Reverse-phase HPLC (RP-HPLC) is a common method for purifying QSY21-labeled peptides and oligonucleotides. nih.govnih.gov The separation is based on the hydrophobicity of the molecules, with the more hydrophobic conjugate being retained longer on the nonpolar stationary phase. The progress of a conjugation reaction can be monitored by HPLC-MS until the starting materials are fully consumed. amazonaws.com
Following purification, LC-MS is used to verify the molecular weight of the conjugate. nih.gov For instance, the successful conjugation of Cy5.5 and QSY21 to a peptide substrate was confirmed by a peak in the MALDI-TOF mass spectrum corresponding to the calculated mass of the final product. nih.gov Analytical RP-HPLC can then be used to assess the purity of the lyophilized probe. nih.gov
Comparative Analysis and Future Research Directions
Comparative Performance with Other Dark Quenchers
QSY21 succinimidyl ester stands as a prominent non-fluorescent, or "dark," quencher, particularly valued for its performance in the far-red to near-infrared (NIR) spectral regions. Its utility is best understood through comparison with other widely used dark quenchers such as Dabcyl, the QSY series (QSY 7, QSY 9, QSY 35), and the Black Hole Quencher (BHQ) series, including BHQ-3. trilinkbiotech.comgoogle.com
Spectral Range and Quenching Efficiency Comparisons
The primary advantage of QSY21 lies in its broad and intense absorption spectrum, which dictates its effective quenching range. QSY21 exhibits a quenching range spanning approximately 590 nm to 720 nm, with an absorption maximum (λmax) around 660-661 nm. trilinkbiotech.combiosyn.comfishersci.com This makes it an excellent acceptor for fluorophores that emit in the red and near-infrared portions of the spectrum. biosyn.com It is frequently paired with dyes like Cy5, Cy5.5, Alexa Fluor 647, and other spectrally similar fluorophores. axispharm.commedchemexpress.com
In contrast, other quenchers cover different spectral regions. Dabcyl, a historically popular quencher, is effective for fluorophores emitting in the violet to green range (approximately 380-530 nm). trilinkbiotech.comnih.gov The QSY series itself offers quenchers for various wavelengths; for instance, QSY 35 absorbs maximally around 475 nm (quenching range ~410-500 nm), while QSY 7 and QSY 9 have absorption maxima near 560-562 nm (quenching range ~500-600 nm). trilinkbiotech.comthermofisher.com BHQ-1 and BHQ-2 cover the ranges of approximately 480-580 nm and 550-650 nm, respectively. trilinkbiotech.com BHQ-3 has a quenching range (620-730 nm) that is similar to QSY21. trilinkbiotech.comacs.org
The high extinction coefficient of QSY21, typically around 89,000 to 90,000 cm⁻¹M⁻¹, contributes to its high quenching efficiency. biosyn.comthermofisher.com This efficiency is critical in applications like Fluorescence Resonance Energy Transfer (FRET), where the quencher must effectively absorb the energy from a donor fluorophore. fishersci.comthermofisher.com For instance, in a caspase-activatable probe, KcapQ, which pairs Alexa Fluor 647 with QSY21, a quenching efficiency of approximately 96% was achieved. nih.gov Similarly, a probe for imaging apoptosis, TCAPQ647, demonstrated quenching efficiencies between 92% and 99%. nih.gov
Interactive Data Table: Comparison of Dark Quenchers
| Quencher | Absorption Maximum (λmax) | Quenching Range (nm) | Extinction Coefficient (cm⁻¹M⁻¹) |
|---|---|---|---|
| QSY21 | ~661 nm biosyn.comfishersci.com | 590-720 trilinkbiotech.combiosyn.com | ~89,000 trilinkbiotech.combiosyn.com |
| QSY 7 | ~560 nm trilinkbiotech.com | 500-600 trilinkbiotech.com | ~92,000 trilinkbiotech.com |
| QSY 9 | ~562 nm trilinkbiotech.com | 500-600 trilinkbiotech.com | ~85,000 trilinkbiotech.com |
| QSY 35 | ~472 nm trilinkbiotech.com | 410-500 trilinkbiotech.com | ~23,500 trilinkbiotech.com |
| Dabcyl | ~453 nm trilinkbiotech.com | 380-530 trilinkbiotech.comnih.gov | ~32,000 trilinkbiotech.com |
| BHQ-3 | ~672 nm trilinkbiotech.com | 620-730 trilinkbiotech.comacs.org | Not Available |
Structural Stability and Environmental Robustness
A key distinguishing feature of QSY21 is its structural composition. Unlike BHQ-3, which contains an azo bond, QSY21 is an azo-free compound. acs.orgresearchgate.net Azo bonds can be susceptible to reduction under certain biological conditions, such as hypoxia, which can lead to the cleavage of the quencher and potential instability of the probe. researchgate.net The absence of this bond in QSY21's diarylrhodamine-based structure is considered a significant advantage, rendering it more stable and robust in various biological environments. acs.orgresearchgate.net This stability is crucial for the development of reliable activatable probes for detecting biological processes. acs.org The absorption spectra of QSY dye conjugates are also notably insensitive to pH changes between 4 and 10, further highlighting their environmental robustness. thermofisher.com
Emerging Methodologies for Enhanced Quenching Performance and Probe Sensitivity
Research continues to push the boundaries of probe design to enhance quenching efficiency and sensitivity. One emerging strategy involves the use of macromolecular scaffolds, such as N-(2-hydroxypropyl)methacrylamide (pHPMA) copolymers. nih.gov By tethering multiple fluorophore and QSY21 quencher units to a polymer backbone, researchers can control the stoichiometry and proximity of the FRET pairs. nih.gov This approach can lead to probes with a higher signal-to-background ratio compared to their small-molecule counterparts, due to more efficient cleavage and quenching, as well as the presence of multiple fluorophores on a single carrier. nih.govacs.org
Another innovative approach involves designing probes that are "activatable" by specific biological stimuli. For example, a reversible off-on fluorescence probe for hypoxia was developed using a QSY21-Cy5 FRET pair. lookchem.com This probe leverages the finding that QSY21 can be reversibly reduced to a radical form under hypoxic conditions, which disrupts FRET and turns on fluorescence. Upon return to normoxic conditions, the QSY21 is reoxidized, restoring the quenching. lookchem.com This allows for the dynamic imaging of cellular states.
Exploration of Novel QSY21 Succinimidyl Ester-Based Probes for Unexplored Biological Processes
The favorable properties of QSY21 succinimidyl ester have led to its incorporation into a variety of novel probes for investigating complex biological processes. These probes are often designed as "smart" or "activatable" sensors that fluoresce only after a specific enzymatic cleavage or environmental change.
For instance, QSY21 has been integral in developing probes for detecting cancer-associated enzymes. A near-infrared fluorescent probe, Pyro-PtdEtn-QSY, was synthesized to selectively fluoresce in the presence of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme upregulated in many cancers. acs.orgresearchgate.net Similarly, probes targeting fibroblast activation protein-α (FAPα), another cancer-related enzyme, have been created by linking a fluorophore and QSY21 with a FAPα-specific peptide substrate. nih.govacs.org
Beyond cancer, QSY21-based probes are being used to study apoptosis (programmed cell death). Probes like KcapQ and TCAPQ647 use a caspase-specific cleavable linker between a fluorophore and QSY21. nih.govnih.gov In the presence of active caspases, the linker is cleaved, separating the FRET pair and generating a fluorescent signal, enabling the imaging of apoptosis in real-time. nih.govnih.gov Researchers have also developed quenched activity-based probes (qABPs) incorporating QSY21 to target other proteases like kallikrein-7 (KLK7). rsc.org Furthermore, QSY21 has been used in probes designed to detect reactive sulfur species like hydrogen sulfide (B99878) (H₂S) in mitochondria. nih.govaatbio.com
Potential for Integration into Multiplexed Detection Systems and High-Throughput Assays
The distinct spectral properties of QSY21 make it a valuable component for multiplexed detection systems, where multiple analytes are measured simultaneously. trilinkbiotech.com Because QSY21 effectively quenches far-red and NIR fluorophores, it can be used in combination with other FRET pairs that operate in different spectral regions (e.g., Dabcyl with green-emitting fluorophores or BHQ-1/QSY 7 with yellow/orange-emitting fluorophores). trilinkbiotech.comnih.gov This allows for the creation of orthogonal sensing systems within a single sample, which is a significant advantage in high-throughput screening (HTS) and complex biological imaging.
The development of quenchers with broad or distinct spectral coverage, like the QSY and BHQ series, was a direct response to the limitations of earlier quenchers like Dabcyl in multiplexing applications. trilinkbiotech.com The ability to create quenched probes for various fluorophores with minimal cross-talk is essential for the advancement of HTS assays used in drug discovery and diagnostics. mdpi.com The robust, stable, and highly efficient nature of QSY21 succinimidyl ester positions it as a key tool for the future development of sophisticated multiplexed and high-throughput analytical platforms.
Q & A
Q. How to integrate QSY21 into a systematic review of fluorescent probes for protein interaction studies?
- Methodological Answer : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure the review. Compare QSY21’s photostability, quantum yield, and nonspecific binding rates against alternatives (e.g., ATTO dyes, Cyanine derivatives) using meta-analysis of published extinction coefficients and signal-to-noise ratios. Highlight gaps, such as in vivo biocompatibility data, to propose future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
